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Compound of Interest

t-Butyl 3-(hydroxypropoxyl)-
Compound Name:
propanoate

Cat. No. B1654089

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
detailed synthetic protocol for t-Butyl 3-(hydroxypropoxy)-propanoate. Due to the limited
availability of experimental spectroscopic data in public databases, this document presents
predicted data generated from validated computational models. These predictions offer
valuable insights for the characterization and utilization of this compound in research and
development.

Spectroscopic Data

The following sections summarize the predicted nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for t-Butyl 3-(hydroxypropoxy)-propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was obtained using online prediction tools.

1H NMR (Predicted)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
3.68 t 2H -O-CH2-CH2-CH2-OH
3.60 t 2H -O-CH2-CH2-CH2-OH
3.52 t 2H -O-CH2-CH2-COO0O-
2.45 t 2H -CH2-CH2-COO-
1.75 p 2H -O-CH2-CH2-CH2-OH
1.44 s 9H -C(CHs)3
2.5-3.0 (broad) S 1H -OH
13C NMR (Predicted)
Chemical Shift (ppm) Assignment
171.5 C=0
80.5 -C(CH3)3
69.0 -O-CH2-CH2-COO0O-
67.0 -O-CH2-CH2-CH2-OH
60.5 -O-CH2-CH2-CH2-OH
35.0 -CH2-COO-
32.0 -O-CH2-CH2-CH2-OH
28.0 -C(CHs)3

Infrared (IR) Spectroscopy (Predicted)
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Wavenumber (cm~?) Intensity Assignment

3400-3500 Broad O-H stretch (alcohol)

2975, 2935, 2870 Medium-Strong C-H stretch (alkane)

1730 Strong C=0 stretch (ester)

1150 Strong C-O stretch (ester and ether)
1050 Strong C-O stretch (alcohol)

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum is based on common fragmentation patterns for esters and

ethers.
miz Relative Intensity (%) Proposed Fragment
205 5 [M+H]*
149 20 [M - CaHs]*
131 15 [M - C4HoO]*
103 40 [M - CaHoO2]*
75 30 [HO(CH2):0]*
57 100 [CaHo]*

Experimental Protocols

The synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate can be achieved via a Michael addition
of 1,3-propanediol to t-butyl acrylate. The following is a generalized protocol that can be
adapted and optimized for specific laboratory conditions.

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate

Materials:
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o t-Butyl acrylate

e 1,3-Propanediol

e A suitable basic catalyst (e.g., sodium methoxide, potassium t-butoxide, or a strong organic
base like DBU)

o Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

e Quenching agent (e.g., saturated aqueous ammonium chloride)

» Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

o Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), dissolve 1,3-propanediol (1.2 equivalents) in the chosen anhydrous
solvent.

o Catalyst Addition: Add the basic catalyst (0.1 equivalents) to the solution and stir for 10-15
minutes at room temperature.

» Addition of Acrylate: Slowly add t-butyl acrylate (1.0 equivalent) to the reaction mixture
dropwise over a period of 30 minutes. An exotherm may be observed.

e Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of
the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry
(GC-MS) until the starting material is consumed.

» Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous
solution of ammonium chloride.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an
organic solvent (e.g., ethyl acetate or DCM) three times.

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or
magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.
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 Purification: The crude product can be purified by column chromatography on silica gel using
a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure t-Butyl
3-(hydroxypropoxy)-propanoate.

Instrumentation:

 NMR: Spectra can be acquired on a 300 MHz or higher field NMR spectrometer. Samples
should be dissolved in deuterated chloroform (CDCIs) or another suitable deuterated solvent.

e |IR: Spectra can be recorded on an FTIR spectrometer using a thin film on a salt plate (NacCl
or KBr) or as a solution in a suitable solvent.

» MS: Mass spectra can be obtained using an electrospray ionization (ESI) or chemical
ionization (CI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.

Visualizations
Synthesis Workflow

The following diagram illustrates the synthetic pathway for t-Butyl 3-(hydroxypropoxy)-
propanoate via a base-catalyzed Michael addition.
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Protonation

Michael Addition

Deprotonation

[t—ButyI Acrylate] 2.
[1,3-Propanediol] I > t-Butyl 3-(hydroxypropoxy)-
=== > propanoate

[T > Alkoxide Intermediate

Base Catalyst

Click to download full resolution via product page

Synthesis of t-Butyl 3-(hydroxypropoxy)-propanoate.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of t-Butyl 3-
(hydroxypropoxy)-propanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1654089#spectroscopic-data-nmr-ir-ms-
for-t-butyl-3-hydroxypropoxyl-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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